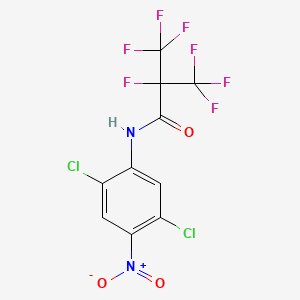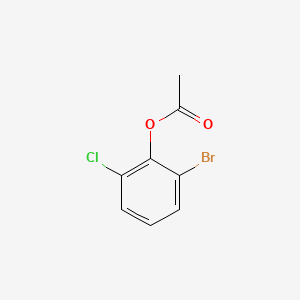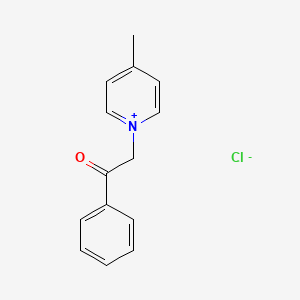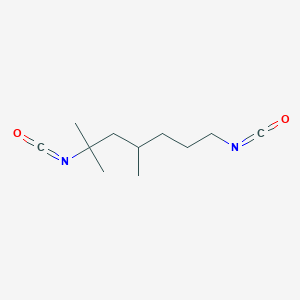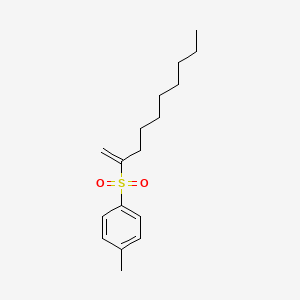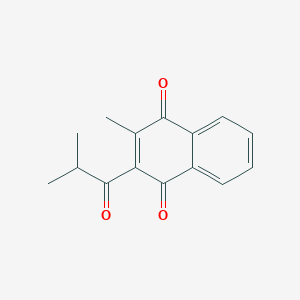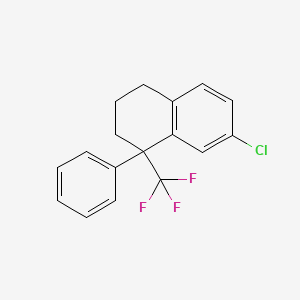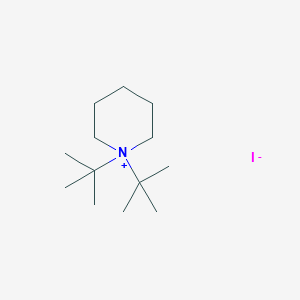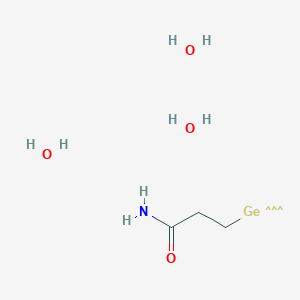![molecular formula C14H12N4S B14322310 2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole CAS No. 104070-56-6](/img/structure/B14322310.png)
2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole is an organic compound that features a biphenyl group attached to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole typically involves the reaction of 2-([1,1’-Biphenyl]-2-yl)-1,3,4-thiadiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso or nitro derivative, while reduction can produce an amine derivative. Substitution reactions can lead to a variety of functionalized thiadiazole compounds.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,1’-Biphenyl]-2-yl)-1,3,4-thiadiazole: Lacks the hydrazinyl group, which may reduce its biological activity.
2-Phenyl-5-hydrazinyl-1,3,4-thiadiazole: Similar structure but with a single phenyl ring, potentially affecting its chemical properties and reactivity.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole is unique due to the presence of both the biphenyl and hydrazinyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
104070-56-6 |
|---|---|
Formule moléculaire |
C14H12N4S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
[5-(2-phenylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine |
InChI |
InChI=1S/C14H12N4S/c15-16-14-18-17-13(19-14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18) |
Clé InChI |
PYCFZERBYCWNBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NN=C(S3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


